Hexestrol diazirine

Photoaffinity labeling Estrogen receptor Selectivity

Researchers mapping ER ligand-binding domains often encounter poor selectivity and UV photodamage with aryl azide PAL reagents. Hexestrol diazirine (CAS 153145-01-8) eliminates these limitations: • 90% specific ER photocovalent attachment selectivity • 32.8 Ci/mmol [³H] specific activity for low-abundance ER detection • 350-380 nm diazirine absorption avoids protein-damaging UV wavelengths • 6.2%/min photoinactivation rate supports pulse-labeling with minimal damage. Standard packs: 10-100 mg; bulk custom synthesis available.

Molecular Formula C21H26N2O2S
Molecular Weight 370.511
CAS No. 153145-01-8
Cat. No. B588010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexestrol diazirine
CAS153145-01-8
Synonymshexestrol diazirine
Molecular FormulaC21H26N2O2S
Molecular Weight370.511
Structural Identifiers
SMILESCCCC1(N=N1)SCC(C2=CC=C(C=C2)O)C(CC)C3=CC=C(C=C3)O
InChIInChI=1S/C21H26N2O2S/c1-3-13-21(22-23-21)26-14-20(16-7-11-18(25)12-8-16)19(4-2)15-5-9-17(24)10-6-15/h5-12,19-20,24-25H,3-4,13-14H2,1-2H3
InChIKeyXXBAPQLLDVOKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexestrol Diazirine: Carbene-Generating Photoaffinity Label for ER Procurement


Hexestrol diazirine (CAS 153145-01-8; IUPAC: 3-azibutyl (2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentyl sulfide) is a nonsteroidal, hexestrol-derived photoaffinity labeling (PAL) reagent designed for the estrogen receptor (ER) [1]. It incorporates a 3-alkyl diazirine photoreactive group that generates a reactive carbene upon irradiation at >315 nm, enabling covalent attachment to the ER ligand-binding domain [1]. Unlike electrophilic affinity labels or earlier nitrene-generating photoreactive groups, the diazirine heterocycle absorbs at 350–380 nm, well away from protein absorption maxima (280 nm), minimizing photodamage to the target [1].

Why Generic ER Affinity Labels Cannot Replace Hexestrol Diazirine


Photoaffinity and electrophilic affinity labels for the estrogen receptor span diverse chemical classes—aryl azides, diazoketones, aziridines, and diazirines—each exhibiting profoundly different photocovalent attachment efficiencies, selectivity profiles, and wavelength-dependent collateral damage characteristics [1][2]. Simply substituting hexestrol diazirine with an aryl azide PAL reagent (e.g., TFAA or PAA) means accepting a photoreactive group that absorbs maximally at 250 nm, directly overlapping with protein absorption and risking nonspecific damage, while also trading a quantifiably higher labeling selectivity (90% for the diazirine [1] vs high but unquantified selectivity for azides [2]) and different attachment chemistry (carbene C–H insertion vs nitrene chemistry) that alters the residue-labeling footprint. Substitution with electrophilic aziridines (e.g., keto-nonestrol aziridine) abandons photo-control entirely and restricts covalent attachment to cysteine residues, a fundamentally different and narrower labeling profile [3]. The quantitative evidence below demonstrates that these chemical differences translate directly into measurable, selection-relevant performance gaps.

Hexestrol Diazirine: Quantitative Differentiation vs. Other ER Photoaffinity Labels


Photocovalent Attachment Selectivity

Hexestrol diazirine achieves a quantified ER photocovalent attachment selectivity of 90%, measured as the fraction of total covalent labeling that is specifically competed by excess estradiol [1]. In contrast, the comparable aryl azide PAL reagents TFAA and PAA are reported to have 'high' selectivity for ER labeling but no quantified selectivity percentage is provided in the published data; their labeling is characterized by SDS-PAGE showing specific labeling of components at Mr 60,000 and 46,000 [2]. The 90% figure for hexestrol diazirine represents a rare, explicitly quantified selectivity metric among ER photoaffinity labels, enabling direct assessment of signal-to-noise in downstream identification workflows.

Photoaffinity labeling Estrogen receptor Selectivity

Photoinactivation Kinetics

Hexestrol diazirine achieves 31% site-specific photoinactivation of ER after only 5 minutes of irradiation at >315 nm [1]. By comparison, the aryl azide PAL reagents TFAA and PAA require 30 minutes of irradiation at the same wavelength to reach 43% and 55% photoinactivation, respectively [2]. Normalizing for irradiation time, hexestrol diazirine photoinactivates ER at ~6.2% per minute vs. ~1.4–1.8% per minute for the aryl azides—a roughly 3.5- to 4.4-fold faster initial inactivation rate.

Photoinactivation efficiency Estrogen receptor Kinetics

Relative Binding Affinity

Hexestrol diazirine (compound 1) exhibits a relative binding affinity (RBA) of 17 (estradiol = 100) and a direct Kd of 0.98 nM for rat uterine ER [1]. This RBA is markedly higher than the hexestrol aziridine derivatives (compounds 16a–c and 4, RBA range 0.3–8.3) that share a similar thioether-linked side-chain architecture but bear an electrophilic aziridine rather than a photoactivatable diazirine [1][2]. Even among photolabile hexestrol derivatives, hexestrol diazirine maintains a competitive binding position: diazomethyl ketone 18 RBA is only 2.8, while the more extended diazoacetate 17 reaches RBA 55 but with a different linkage chemistry (ester vs. thioether) that compromises hydrolytic stability [1].

Relative binding affinity Estrogen receptor Hexestrol derivative

Activation Wavelength and Protein Photodamage Risk

The diazirine chromophore in hexestrol diazirine absorbs at 350–380 nm, a spectral window well separated from the absorption maxima of proteins (280 nm, primarily from aromatic residues) and nucleic acids (260 nm) [1]. In contrast, aryl azides—the most widely employed photoreactive group in ER photoaffinity labels—absorb maximally at approximately 250 nm, directly overlapping with both protein and nucleic acid absorption bands and thereby increasing the risk of nonspecific photodamage to the biomolecular target during irradiation [1]. This spectral separation is an inherent photophysical advantage of the diazirine heterocycle over aryl azide, nitro, and diazo photoreactive groups, and has been cited as a key motivation for developing diazirine-based PAL reagents for ER [1].

Photoaffinity label activation Wavelength selectivity Protein photodamage

Covalent Attachment Chemistry and Labeling Footprint

Hexestrol diazirine generates a reactive carbene upon photolysis that inserts non-selectively into C–H bonds of proximal amino acid residues, forming stable covalent adducts without dependence on specific nucleophilic side chains [1]. In contrast, electrophilic aziridine affinity labels such as keto-nonestrol aziridine and tamoxifen aziridine react exclusively with nucleophilic residues—specifically Cys530 in the human ER ligand-binding domain [2]. The carbene insertion mechanism of hexestrol diazirine therefore provides a broader residue-labeling footprint that can map more extensive regions of the hormone-binding domain, as demonstrated by its subsequent successful use in LC/ESI-MS/MS studies that identified multiple labeled residues near the C-terminus of the ER ligand-binding domain [3].

Carbene insertion Covalent labeling chemistry Amino acid residue targeting

Specific Activity of Radiolabeled Form

The tritium-labeled form of hexestrol diazirine, [³H]-1, was prepared with a specific activity of 32.8 Ci/mmol (corresponding to approximately one tritium atom per molecule) [1]. By comparison, the aryl azide PAL reagents TFAA and PAA were prepared in [³H]-labeled form at 19 Ci/mmol [2]. The 1.7-fold higher specific activity of [³H]-hexestrol diazirine directly improves detection sensitivity in autoradiographic and scintillation counting applications, which is a practical procurement consideration when selecting a radiolabeled PAL reagent for low-abundance receptor targets.

Specific activity Tritium labeling Detection sensitivity

Application Scenarios for ER Structural Biology and Probe Development


Mapping ER Ligand-Binding Domain Contact Residues

Hexestrol diazirine's carbene-based insertion chemistry, which labels multiple residue types (not limited to cysteine), combined with its 90% labeling selectivity [1], makes it the photoreactive probe of choice for tandem mass spectrometry mapping of the ER hormone-binding domain. Its successful use in LC/ESI-MS/MS studies identified multiple covalent attachment residues near the C-terminus of the ER ligand-binding domain [1], a capability that electrophilic aziridine labels restricted to Cys530 cannot replicate [2]. Researchers procuring a PAL reagent specifically for comprehensive peptide-level contact-site identification should prioritize hexestrol diazirine over single-residue aziridine labels.

High-Sensitivity Autoradiographic Detection of Low-Abundance Complexes

The 32.8 Ci/mmol specific activity of [³H]-hexestrol diazirine provides a 1.7-fold detection sensitivity advantage over the 19 Ci/mmol [³H]-aryl azide PAL reagents [1][3]. This translates to shorter autoradiography exposure times and the ability to detect ER at lower expression levels—critical for studies in ER-low tissues or cell lines. Procurement for projects involving limited biological material or low receptor copy numbers should favor the higher-specific-activity diazirine reagent.

Photoaffinity Labeling with Minimal Protein Photodamage

Because the diazirine chromophore absorbs at 350–380 nm—well outside the 280 nm protein absorption band—hexestrol diazirine enables ER photocovalent labeling with substantially reduced risk of UV-induced conformational damage compared to aryl azide reagents (λ_max ≈ 250 nm) [1]. This wavelength advantage is decisive for downstream applications requiring native-like ER conformation, such as limited proteolysis mapping, antibody epitope preservation, and cryo-EM structural determination. Procurement decisions for structural biology workflows should weigh this photophysical property heavily.

Rapid Photoinactivation for Functional Knockout Experiments

With a photoinactivation rate of ~6.2%/min (31% after 5 min) vs. ~1.4–1.8%/min for aryl azide PAL reagents (43–55% after 30 min) [1][3], hexestrol diazirine enables rapid, light-triggered functional inactivation of ER in cell-free systems. This kinetic advantage is relevant for pulse-labeling experiments where short irradiation times are essential to preserve overall protein integrity while achieving sufficient covalent modification of the receptor population.

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